molecular formula C22H25N3O3 B608465 2-Propenamide, N-hydroxy-3-(4-(((2-hydroxyethyl)(2-(1H-indol-2-yl)ethyl)amino)methyl)phenyl)- CAS No. 591207-53-3

2-Propenamide, N-hydroxy-3-(4-(((2-hydroxyethyl)(2-(1H-indol-2-yl)ethyl)amino)methyl)phenyl)-

Cat. No. B608465
M. Wt: 379.46
InChI Key: FGJCGXHQLHHNFO-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LAQ 824 is a histone deacetylase inhibitor.

Scientific Research Applications

  • Histone Deacetylase Inhibition for Antitumor Activity : This compound class has been explored as inhibitors of human histone deacetylase (HDAC), showing significant potential in antitumor activity. For example, one specific compound (NVP-LAQ824) exhibited significant activity in colon and lung tumor models and entered clinical trials due to its high maximum tolerated dose and low gross toxicity (Remiszewski et al., 2003).

  • Synthesis of Novel Organic Compounds : Research on the synthesis and structure of related compounds, such as 4-hydroxy-N-isopropyltryptamine and its precursors, has been conducted. These studies are crucial for understanding the structural aspects and potential applications of these compounds in various fields (Laban et al., 2023).

  • Natural Product Isolation and Characterization : This compound class is also found in natural sources, such as in the stems of Capsicum annuum. The isolation and characterization of such compounds contribute to the understanding of natural product chemistry and potential therapeutic uses (Chen, Yeh, & Yang, 2011).

  • Anticancer Applications in Organometallic Chemistry : The combination of metal-based drugs with organic agents, such as those in this compound class, has shown promising anticancer properties. This approach offers a new dimension in cancer treatment and drug design (Pǎunescu et al., 2016).

  • Antifungal Activity of Triazolylindole Derivatives : The synthesis and evaluation of triazolylindole derivatives related to this compound have demonstrated antifungal activity, indicating potential applications in pharmaceuticals and agrichemicals (Singh & Vedi, 2014).

  • Alpha-Glucosidase Inhibition : Certain derivatives have shown inhibitory activity against alpha-glucosidase, suggesting potential applications in the treatment of diabetes or as part of antidiabetic therapy (Anis et al., 2002).

  • HDAC Inhibitors for Cancer and Neurodegenerative Diseases : The development of novel histone deacetylase inhibitors derived from this compound class has implications for treating cancer and neurodegenerative diseases, with certain derivatives showing remarkable in vivo stability and antitumor activity (Thaler et al., 2010).

properties

CAS RN

591207-53-3

Product Name

2-Propenamide, N-hydroxy-3-(4-(((2-hydroxyethyl)(2-(1H-indol-2-yl)ethyl)amino)methyl)phenyl)-

Molecular Formula

C22H25N3O3

Molecular Weight

379.46

IUPAC Name

(E)-3-(4-(((2-(1H-indol-2-yl)ethyl)(2-hydroxyethyl)amino)methyl)phenyl)-N-hydroxyacrylamide

InChI

InChI=1S/C22H25N3O3/c26-14-13-25(12-11-20-15-19-3-1-2-4-21(19)23-20)16-18-7-5-17(6-8-18)9-10-22(27)24-28/h1-10,15,23,26,28H,11-14,16H2,(H,24,27)/b10-9+

InChI Key

FGJCGXHQLHHNFO-MDZDMXLPSA-N

SMILES

O=C(NO)/C=C/C1=CC=C(CN(CCO)CCC(N2)=CC3=C2C=CC=C3)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

LAQ 824;  LAQ-824;  LAQ824; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Propenamide, N-hydroxy-3-(4-(((2-hydroxyethyl)(2-(1H-indol-2-yl)ethyl)amino)methyl)phenyl)-
Reactant of Route 2
Reactant of Route 2
2-Propenamide, N-hydroxy-3-(4-(((2-hydroxyethyl)(2-(1H-indol-2-yl)ethyl)amino)methyl)phenyl)-
Reactant of Route 3
2-Propenamide, N-hydroxy-3-(4-(((2-hydroxyethyl)(2-(1H-indol-2-yl)ethyl)amino)methyl)phenyl)-
Reactant of Route 4
Reactant of Route 4
2-Propenamide, N-hydroxy-3-(4-(((2-hydroxyethyl)(2-(1H-indol-2-yl)ethyl)amino)methyl)phenyl)-
Reactant of Route 5
2-Propenamide, N-hydroxy-3-(4-(((2-hydroxyethyl)(2-(1H-indol-2-yl)ethyl)amino)methyl)phenyl)-
Reactant of Route 6
Reactant of Route 6
2-Propenamide, N-hydroxy-3-(4-(((2-hydroxyethyl)(2-(1H-indol-2-yl)ethyl)amino)methyl)phenyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.